molecular formula C8H6BrFN2 B8242271 6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole CAS No. 1301214-70-9

6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B8242271
CAS No.: 1301214-70-9
M. Wt: 229.05 g/mol
InChI Key: FCPITAHQUHVTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C11H12BrFN2. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the benzimidazole ring, which can significantly influence its chemical properties and biological activities .

Properties

IUPAC Name

6-bromo-4-fluoro-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPITAHQUHVTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266298
Record name 5-Bromo-7-fluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301214-70-9
Record name 5-Bromo-7-fluoro-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301214-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-fluoroaniline with isopropylamine and acetone in the presence of a catalyst to form the desired benzimidazole derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethyl acetate for extraction and purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development and Synthesis

One of the primary applications of 6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor to Abemaciclib , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is used in cancer therapy for treating hormone receptor-positive breast cancer . The synthesis pathways often involve multi-step reactions where this compound plays a crucial role due to its unique chemical structure that allows for further functionalization.

1.2 Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit notable anticancer properties. For instance, studies have shown that benzimidazole-based compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cell division and proliferation . The presence of bromine and fluorine substituents in this compound enhances its biological activity and selectivity towards cancer cells.

Bioactivity Studies

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific protein targets within cancer cells. It has been observed to bind to the active sites of enzymes involved in tumor growth, effectively inhibiting their activity . This binding affinity is critical for the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics.

2.2 Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives, including those derived from this compound, in preclinical trials:

  • Case Study 1 : A study on a series of benzimidazole derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers .
  • Case Study 2 : In another investigation, researchers synthesized a novel compound based on this compound and evaluated its effects on cell cycle regulation in cancer cells. The results indicated a G1 phase arrest, suggesting potential for further development as an anticancer agent .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in developing organic electronic materials. Its structural properties allow it to be incorporated into polymers used for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the electronic properties of benzimidazole derivatives has shown promise for enhancing the efficiency and stability of these materials .

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
  • 6-Bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
  • 6-Bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole

Uniqueness

6-Bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct chemical properties compared to other benzimidazole derivatives .

Biological Activity

6-Bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics, including the presence of bromine and fluorine substituents, contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and its role as a pharmaceutical intermediate.

The molecular formula of this compound is C₉H₈BrF N₂, with a molecular weight of approximately 227.08 g/mol. The compound features a fused benzene and imidazole ring structure, which is characteristic of benzimidazole derivatives.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered cellular signaling pathways. The presence of bromine and fluorine enhances its binding affinity to these targets, making it a valuable candidate for further pharmacological studies.
  • Cell Cycle Modulation : In studies involving cancer cell lines, compounds similar to this compound have demonstrated the ability to induce cell cycle arrest and apoptosis. For instance, related compounds have shown significant effects on the G1 phase of the cell cycle in HepG2 liver cancer cells, indicating a potential mechanism for their anticancer activity .

Biological Activity and Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxicity findings for this compound and related compounds:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)10.21
HepG2 (Liver)7.82
HCT116 (Colon)9.50
Sorafenib (Standard Drug)Various4.17 - 24.06

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The results suggest that this compound exhibits comparable cytotoxicity to established anticancer drugs .

Case Studies

In a study assessing the anticancer properties of benzimidazole derivatives, it was found that compounds with similar structures to this compound exhibited significant antiproliferative effects across various cancer cell lines. Specifically, compounds were tested for their ability to induce apoptosis and inhibit tumor growth in vivo, demonstrating promising results in reducing tumor size in animal models .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions under controlled conditions. For example, similar benzimidazole derivatives (e.g., Sb30 in ) were prepared using substituted benzaldehydes and o-phenylenediamine analogs in refluxing ethanol with catalytic acetic acid. Optimal yields (e.g., 86% for Sb30) are achieved by maintaining precise stoichiometry and reaction times (12–24 hours) .
  • Key Data : Yields correlate with electron-withdrawing substituents (e.g., bromo, fluoro), which enhance cyclization efficiency. Reaction monitoring via TLC (Rf values ~0.83) ensures completion .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Characterization Techniques :

  • FTIR : Bromo (C–Br) and fluoro (C–F) groups are identified at ~590 cm⁻¹ and 1100–1250 cm⁻¹, respectively. The imidazole ring (C=N) appears at ~1617 cm⁻¹ .
  • NMR : 1H^1H NMR shows aromatic proton shifts (δ 7.45–8.35 ppm) and methyl group signals (δ ~2.64 ppm). 13C^{13}C NMR confirms substituent-induced deshielding effects .
  • HRMS : Molecular ion peaks (e.g., m/z 286.01 for Sb30) validate molecular formulas .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

  • In-Silico Docking : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR. Substituents such as bromo and fluoro enhance hydrophobic interactions in ATP-binding pockets, as seen in benzimidazole derivatives with ΔG values ≤ −8.5 kcal/mol .
  • ADMET Analysis : SwissADME predicts moderate bioavailability (TPSA ~70 Ų) and CYP450 inhibition risks. ProTox-II flags hepatotoxicity (e.g., LD50 ~500 mg/kg) .

Q. How do substituents influence the compound’s electronic properties and reactivity?

  • DFT Studies : B3LYP/6-31G* calculations reveal bromo and fluoro groups reduce HOMO-LUMO gaps (e.g., 4.5 eV for similar compounds), increasing electrophilicity. Methyl groups stabilize the imidazole ring via hyperconjugation .
  • Reactivity : Bromo substituents direct electrophilic substitution to the para position, while fluoro groups enhance oxidative stability .

Q. What in-vitro assays evaluate the cytotoxic potential of this compound?

  • Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) measure IC50 values. For example, benzimidazole derivatives (e.g., Sb23 in ) show IC50 values <10 µM, attributed to apoptosis induction via caspase-3 activation .
  • Controls : Comparative studies with unsubstituted analogs (e.g., R1 = H) highlight the necessity of bromo/fluoro groups for potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.